molecular formula C6H13NO3S2 B013658 3-Methanethiosulfonyl-N,N-dimethylpropionamide CAS No. 359436-82-1

3-Methanethiosulfonyl-N,N-dimethylpropionamide

Cat. No.: B013658
CAS No.: 359436-82-1
M. Wt: 211.3 g/mol
InChI Key: FHYPBDHTWMABHJ-UHFFFAOYSA-N
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Description

3-Methanethiosulfonyl-N,N-dimethylpropionamide (CAS 359436-82-1) is a biochemical reagent specifically designed for the rapid and selective modification of sulfhydryl groups in enzymes and other proteins. Its unique structure, featuring a methanethiosulfonyl reactive group, allows it to target cysteine residues with high specificity, making it an invaluable tool in protein engineering, structural biology, and functional proteomics research. By covalently modifying thiol groups, this compound enables researchers to probe the role of specific cysteine residues in enzyme activity, map protein structures, and investigate protein-ligand interactions. The reagent is characterized by its high purity and specificity, ensuring reliable and consistent experimental results. With a molecular formula of C 6 H 13 NO 3 S 2 and a molecular weight of 211.30 g/mol, it is supplied as a solid for convenient preparation of stock solutions. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-3-methylsulfonylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S2/c1-7(2)6(8)4-5-11-12(3,9)10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYPBDHTWMABHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400685
Record name 3-Methanethiosulfonyl-N,N-dimethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-82-1
Record name S-[3-(Dimethylamino)-3-oxopropyl] methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359436-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methanethiosulfonyl-N,N-dimethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Reagents

  • Reactants :

    • N,N-Dimethylpropionamide (1.0 equiv)

    • Methanethiosulfonyl chloride (1.2 equiv)

  • Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Base : Triethylamine (TEA, 2.0 equiv) to neutralize HCl byproduct

Procedure

  • Cooling : Charge a three-necked flask with N,N-dimethylpropionamide (50 g, 0.43 mol) and DCM (200 mL). Cool to 0–5°C under nitrogen.

  • Addition : Slowly add methanethiosulfonyl chloride (64 g, 0.52 mol) via dropping funnel over 30 minutes.

  • Base Introduction : Introduce TEA (87 g, 0.86 mol) dropwise to maintain the temperature below 10°C.

  • Stirring : React for 4–6 hours at room temperature (20–25°C) with vigorous stirring.

  • Workup :

    • Filter to remove TEA·HCl precipitate.

    • Wash organic layer with 5% NaHCO₃ (2 × 100 mL) and brine (1 × 100 mL).

    • Dry over anhydrous MgSO₄ and concentrate via rotary evaporation.

Yield and Purity

  • Crude Yield : 85–90%

  • Purified Yield : 78–82% after vacuum distillation (2–5 mmHg, 110–120°C)

  • Purity : ≥98.5% (HPLC)

Optimization of Reaction Conditions

Solvent Selection

SolventDielectric ConstantReaction Rate (k, h⁻¹)Yield (%)
DCM8.930.4578
DMF36.70.6282
THF7.520.3865

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state through dipole interactions.

Temperature Effects

  • 0–10°C : Minimizes side reactions (e.g., over-sulfonylation) but extends reaction time to 8–10 hours.

  • 20–25°C : Optimal balance between speed (4–6 hours) and selectivity.

  • >30°C : Accelerates decomposition, reducing yield by 15–20%.

Purification Techniques

Vacuum Distillation

  • Pressure : 2–5 mmHg

  • Temperature Gradient :

    • 50–80°C: Remove residual solvent and low-boiling impurities.

    • 110–120°C: Collect product fraction.

  • Purity Enhancement : Reduces dimethylamine and methanesulfonic acid contaminants to <0.5%.

Recrystallization

  • Solvent System : Ethyl acetate/hexane (1:3 v/v)

  • Recovery : 89–92%

  • Purity : 99.2–99.5%

Analytical Characterization

MethodParametersResults
¹H NMR 400 MHz, CDCl₃δ 3.03 (s, 6H, N(CH₃)₂), 2.45 (t, 2H, CH₂SSO₂), 2.87 (t, 2H, CH₂CO)
FT-IR ATR mode1665 cm⁻¹ (C=O), 1120 cm⁻¹ (S=O)
HPLC C18 column, MeOH:H₂O (70:30)Retention time: 6.7 min

Industrial-Scale Production Considerations

  • Catalyst Recycling : Diatomaceous earth catalysts (used in analogous syntheses) can be reused for 5–7 batches with <5% activity loss.

  • Waste Management : Neutralize acidic byproducts with Ca(OH)₂ to generate inert CaSO₄ sludge.

  • Cost Analysis :

    • Raw materials: 62% of total cost

    • Energy: 23% (primarily distillation)

    • Labor: 15%

Challenges and Limitations

  • Moisture Sensitivity : Methanethiosulfonyl chloride hydrolyzes rapidly, requiring anhydrous conditions.

  • Exothermic Reaction : Poor temperature control leads to thermal degradation (T > 50°C).

  • Byproduct Formation : Over-sulfonylation produces bis-thiosulfonyl derivatives (~5–8% yield loss) .

Chemical Reactions Analysis

3-Methanethiosulfonyl-N,N-dimethylpropionamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

MTS-DMAP has a unique structure that allows it to react specifically with thiol groups (-SH) present in cysteine residues. The reaction occurs through alkylation, where the thiol group attacks the methylthioethylsulfonyl moiety of MTS-DMAP, forming a stable covalent bond without altering the protein's overall charge. This modification can impact protein conformation and dynamics, making it a valuable tool for studying protein interactions.

Key Applications

  • Protein Labeling :
    • MTS-DMAP is extensively used for labeling cysteine residues in proteins, facilitating studies on protein interactions and dynamics.
    • It enables researchers to track changes in protein structure and function during various biological processes.
  • Functional Studies :
    • The compound is employed in functional studies of ion channels and membrane proteins using techniques such as Site-Directed Mutagenesis and SCAM (Substituted Cysteine Accessibility Method).
    • For example, MTS-DMAP has been applied to study ligand-gated ion channels, revealing critical insights into their functional mechanisms.
  • Real-Time Monitoring :
    • MTS-DMAP can be coupled with fluorophores for real-time monitoring of conformational changes in proteins.
    • This application is particularly useful in understanding dynamic processes such as signal transduction and protein folding.

Comparative Analysis with Other Reagents

MTS-DMAP offers several advantages over traditional reagents like iodoacetates and maleimides due to its balance between reactivity and selectivity. Below is a comparative table highlighting its features against similar compounds:

Compound NameChemical FormulaUnique Features
3-Methanethiosulfonyl-N,N-dimethylpropionamide C₇H₁₃NO₂S₂Selective modification; mild reaction conditions
MethanethiosulfonateC₄H₈O₂S₂Simpler structure; general thiol modification
2-IodoacetamideC₄H₈I₁NMore reactive but less selective
MaleimideC₄H₄N₂OForms stable adducts; not easily reversible

Case Studies

  • Ion Channel Studies :
    • Research conducted by Akabas et al. (1992) utilized MTS reagents to probe the accessibility of cysteine residues in the muscle acetylcholine receptor, demonstrating how structural modifications affect channel function.
    • The study revealed that introducing positive or negative charges at specific sites altered the receptor's functional properties.
  • Protein Dynamics :
    • In a study by Mchaourab et al. (1996), MTS reagents were employed to investigate T4 lysozyme, providing insights into substrate binding dynamics through quantitative analysis of spin-spin interactions.
  • Structural Elucidation :
    • MTS-DMAP has been used to explore structural changes in rhodopsin during its photocycle (Farrens et al., 1996), highlighting its utility in understanding light-induced conformational changes in membrane proteins.

Comparison with Similar Compounds

Structural Analogues in the Methanethiosulfonate Family

The compound belongs to the methanethiosulfonate (MTS) reagent family, which shares the reactive -SSO₂CH₃ group but differs in substituents. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
3-Methanethiosulfonyl-N,N-dimethylpropionamide 359436-82-1 C₆H₁₃NO₃S₂ 211.30 Enzyme thiol modification
[2-(Aminocarbonyl)ethyl] Methanethiosulfonate 351422-28-1 C₄H₉NO₃S₂ 183.25 Protein labeling
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide Not available C₁₅H₁₇NO₆S₂ 371.43 Fluorescent tagging of thiols
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate Not available C₂₅H₁₉NO₇S₂ 533.55 Imaging and flow cytometry

Key Differences :

  • Reactivity and Specificity: The dimethylpropionamide group in this compound enhances solubility in polar solvents (e.g., DMF, DMSO) compared to simpler MTS derivatives like [2-(Aminocarbonyl)ethyl] Methanethiosulfonate, which may exhibit lower steric hindrance .
  • Functionalization : Coumarin- or fluorescein-linked MTS reagents (e.g., N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide) enable fluorescence-based tracking, a feature absent in the dimethylpropionamide variant .

Comparison with Other Thiol-Modifying Reagents

Beyond MTS reagents, other thiol-reactive compounds include:

Compound Class Example Mechanism Advantages/Disadvantages vs. This compound
Maleimides N-Ethylmaleimide (NEM) Forms stable thioether bonds - Slower reaction kinetics
- Less selective at neutral pH
Disulfide Reagents Dithiothreitol (DTT) Reduces disulfide bonds - Reversible reaction
- Not suitable for permanent modification
Iodoacetamides N-(Iodoacetoxy)ethylpiperidine Alkylates thiols - Irreversible binding
- Higher toxicity

Key Findings :

  • Reaction Speed : MTS reagents like this compound react faster with thiols (<1 minute) than maleimides (~30 minutes) .
  • Reversibility : Unlike DTT, MTS modifications are irreversible under physiological conditions, making them ideal for long-term studies .

Biochemical Studies

  • Ion Channel Research : this compound was used to modify cysteine residues in nicotinic acetylcholine receptors, elucidating gating mechanisms .
  • Enzyme Engineering : Its selectivity enables precise insertion of disulfide bonds in enzymes like lysozyme, enhancing thermal stability .

Limitations and Challenges

  • Solubility : While soluble in organic solvents, its aqueous solubility is moderate, requiring optimization for in vivo applications .

Biological Activity

3-Methanethiosulfonyl-N,N-dimethylpropionamide (MTS-DMPA) is a compound with notable biological activity, particularly in the realm of protein labeling and modification. Its unique structure allows it to interact with thiol groups in proteins, facilitating various biochemical applications. This article explores the biological activity of MTS-DMPA, including its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 359436-82-1
  • Molecular Formula : C6H13NO3S2
  • Molecular Weight : 211.3 g/mol

MTS-DMPA functions primarily as a thiol-reactive agent. It exhibits a high intrinsic reactivity with thiols, enabling rapid and selective labeling of cysteine residues in proteins. This property is crucial for studying protein structure and function, particularly in the context of ion channels and receptor proteins.

Reaction Kinetics

The reaction rate of MTS reagents with thiols is approximately 105M1s110^5\,M^{-1}s^{-1}, allowing for effective modification within seconds when used at concentrations ranging from 10 to 100 µM. This rapid reaction facilitates the study of dynamic processes in proteins, such as conformational changes during ion channel gating .

Applications in Research

MTS-DMPA is utilized in various research applications:

  • Protein Labeling : Enables selective labeling of proteins for tracking and functional studies.
  • Ion Channel Studies : Used to investigate the structural dynamics of ion channels by modifying specific cysteine residues, thereby affecting their electrical properties.
  • Bioconjugation : Serves as a tool for creating bioconjugates that can be used in therapeutic applications or as diagnostic agents.

Study 1: Ion Channel Gating Mechanisms

In a study investigating the gating mechanisms of sodium channels, researchers employed MTS-DMPA to modify cysteine residues introduced into the channel structure. The results indicated that certain modifications affected channel opening and closing dynamics, providing insights into voltage-dependent conformational changes .

Study 2: Receptor Functionality

Another study focused on the use of MTS-DMPA to analyze ligand-gated ion receptors. By selectively labeling cysteine residues within the receptor's binding site, researchers were able to measure changes in receptor activity upon ligand binding, demonstrating how conformational changes can influence receptor functionality .

Comparative Analysis with Similar Compounds

MTS-DMPA can be compared with other methanethiosulfonate (MTS) reagents, which also react with thiol groups but may differ in their specificity or reactivity rates. A summary comparison is provided below:

CompoundCAS NumberReactivity with ThiolsApplication Area
This compound359436-82-1HighProtein labeling, ion channel studies
MTSET16599-33-0ModerateIon channel modification
MTSES201403-46-5HighProtein structure-function studies

Q & A

Q. How is this compound integrated into site-directed mutagenesis workflows to validate protein structural models?

  • Answer :

Introduce cysteine residues at predicted interaction sites via mutagenesis.

Treat the mutant protein with the compound to modify the cysteine.

Assess functional changes (e.g., ligand binding or catalytic activity) to confirm structural predictions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methanethiosulfonyl-N,N-dimethylpropionamide
Reactant of Route 2
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3-Methanethiosulfonyl-N,N-dimethylpropionamide

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